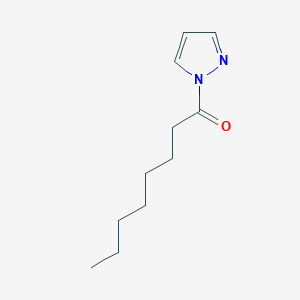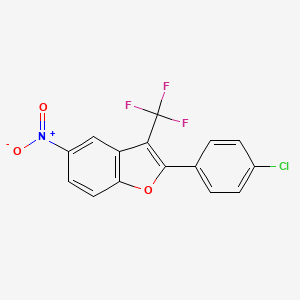
2-(4-Chlorophenyl)-5-nitro-3-(trifluoromethyl)-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-5-nitro-3-(trifluoromethyl)benzofuran is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-nitro-3-(trifluoromethyl)benzofuran typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and appropriate reagents.
Introduction of Substituents: The chlorophenyl, nitro, and trifluoromethyl groups are introduced through various substitution reactions.
Final Assembly: The final compound is obtained by combining the benzofuran core with the desired substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-5-nitro-3-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Reduction of Nitro Group: The major product is the corresponding amino derivative.
Substitution Reactions: Depending on the nucleophile, various substituted derivatives can be formed.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-5-nitro-3-(trifluoromethyl)benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-5-nitro-3-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The chlorophenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-5-nitrobenzofuran: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-(4-Chlorophenyl)-3-(trifluoromethyl)benzofuran: Lacks the nitro group, affecting its reactivity and applications.
5-Nitro-3-(trifluoromethyl)benzofuran: Lacks the chlorophenyl group, altering its interaction with biological targets.
Uniqueness
2-(4-Chlorophenyl)-5-nitro-3-(trifluoromethyl)benzofuran is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group provides a site for bioreduction and potential bioactivity. The chlorophenyl group contributes to its binding interactions with proteins and other biomolecules .
Propriétés
Numéro CAS |
821770-05-2 |
|---|---|
Formule moléculaire |
C15H7ClF3NO3 |
Poids moléculaire |
341.67 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5-nitro-3-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C15H7ClF3NO3/c16-9-3-1-8(2-4-9)14-13(15(17,18)19)11-7-10(20(21)22)5-6-12(11)23-14/h1-7H |
Clé InChI |
SQVPWWXKQLRBOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C3=C(O2)C=CC(=C3)[N+](=O)[O-])C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12894498.png)
![Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl-](/img/structure/B12894512.png)
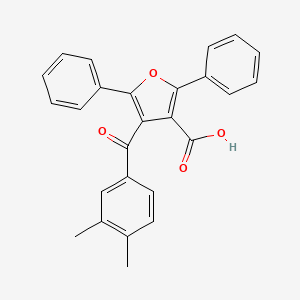

![5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12894538.png)
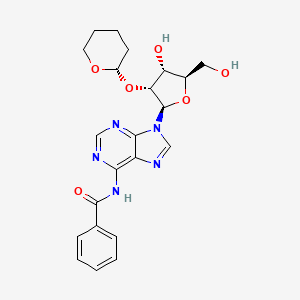
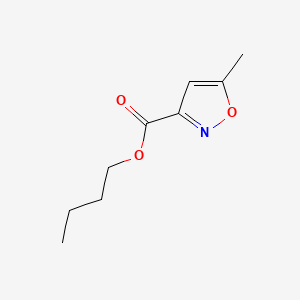
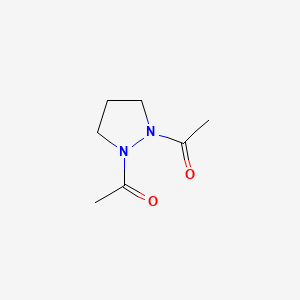
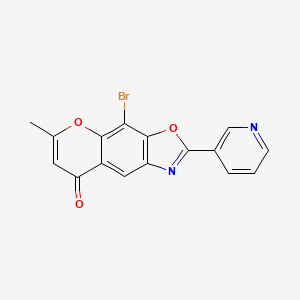
![Imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12894568.png)
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B12894571.png)
